Cas no 2138563-89-8 (4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine)
![4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine structure](https://ja.kuujia.com/scimg/cas/2138563-89-8x500.png)
4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2138563-89-8
- 4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- EN300-1169519
-
- インチ: 1S/C12H13N5O4S/c13-9-8-14-15-6-3-7-16(12(9)15)22(20,21)11-5-2-1-4-10(11)17(18)19/h1-2,4-5,8H,3,6-7,13H2
- InChIKey: WVWOJJPALUFPNR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N1C2=C(C=NN2CCC1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 323.06882509g/mol
- どういたいしつりょう: 323.06882509g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169519-0.1g |
2138563-89-8 | 0.1g |
$1244.0 | 2023-06-08 | |||
Enamine | EN300-1169519-2.5g |
2138563-89-8 | 2.5g |
$2771.0 | 2023-06-08 | |||
Enamine | EN300-1169519-0.25g |
2138563-89-8 | 0.25g |
$1300.0 | 2023-06-08 | |||
Enamine | EN300-1169519-5.0g |
2138563-89-8 | 5g |
$4102.0 | 2023-06-08 | |||
Enamine | EN300-1169519-50mg |
2138563-89-8 | 50mg |
$707.0 | 2023-10-03 | |||
Enamine | EN300-1169519-500mg |
2138563-89-8 | 500mg |
$809.0 | 2023-10-03 | |||
Enamine | EN300-1169519-2500mg |
2138563-89-8 | 2500mg |
$1650.0 | 2023-10-03 | |||
Enamine | EN300-1169519-5000mg |
2138563-89-8 | 5000mg |
$2443.0 | 2023-10-03 | |||
Enamine | EN300-1169519-10000mg |
2138563-89-8 | 10000mg |
$3622.0 | 2023-10-03 | |||
Enamine | EN300-1169519-10.0g |
2138563-89-8 | 10g |
$6082.0 | 2023-06-08 |
4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amineに関する追加情報
Professional Introduction to 4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS No. 2138563-89-8)
The compound 4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine, identified by the CAS number 2138563-89-8, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic derivative has garnered considerable attention due to its unique structural framework and promising biological activities. The molecular structure incorporates a pyrazolo[1,5-a]pyrimidine core, which is a well-documented scaffold in drug discovery, known for its potential in modulating various biological pathways. The presence of a 2-nitrobenzenesulfonyl moiety further enhances its pharmacological profile, making it a valuable candidate for further exploration in therapeutic applications.
Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The 4-(2-nitrobenzenesulfonyl) substituent in this particular molecule is believed to contribute to its binding affinity and specificity towards certain biological targets. This substitution pattern has been strategically employed to improve solubility and metabolic stability, which are critical factors in drug design. The nitro group and the sulfonyl group work synergistically to enhance the compound's interaction with biological receptors, making it an attractive candidate for further optimization.
The synthesis of 4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The pyrazolo[1,5-a]pyrimidine core is typically constructed through cyclocondensation reactions involving appropriate precursors. The introduction of the 2-nitrobenzenesulfonyl group is achieved through sulfonylation reactions, which necessitate careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. These advancements are crucial for facilitating further preclinical and clinical investigations.
In the realm of medicinal chemistry, the exploration of novel heterocyclic compounds is essential for addressing unmet medical needs. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied due to its ability to interact with a variety of biological targets. The incorporation of functional groups such as the 2-nitrobenzenesulfonyl moiety allows for fine-tuning of pharmacological properties. This compound has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes involved in cancer progression. The nitro group's ability to engage in hydrogen bonding and hydrophobic interactions with biological targets enhances its binding affinity.
Recent research has demonstrated that modifications at specific positions within the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity. The 4-(2-nitrobenzenesulfonyl) substitution pattern has been found to enhance potency and selectivity against certain enzymes implicated in diseases such as cancer and inflammation. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By targeting these kinases, the compound may disrupt aberrant cell division and induce apoptosis in cancer cells.
The pharmacokinetic properties of 4-(2-nitrobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine are also under investigation to ensure its suitability for therapeutic use. Factors such as solubility, bioavailability, and metabolic stability are critical determinants of a drug's efficacy and safety profile. Preliminary studies suggest that this compound exhibits favorable solubility characteristics in both aqueous and organic solvents, which could facilitate formulation into various dosage forms. Additionally, its metabolic stability appears promising upon preliminary screening assays.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology research, 4-(2-nitrobenzenesulfonyl)-4H, 5H, 6H, 7H-pyrazolo[1, 5-a]pyrimidin-3-amine has been investigated for its ability to inhibit tumor growth by targeting key signaling pathways involved in cancer development. Furthermore, it shows promise as an anti-inflammatory agent by modulating inflammatory cytokine production and reducing oxidative stress-related damage.
Future directions in the study of this compound include further optimization of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling techniques such as molecular docking can be employed to predict binding interactions with biological targets, aiding in rational drug design modifications.
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